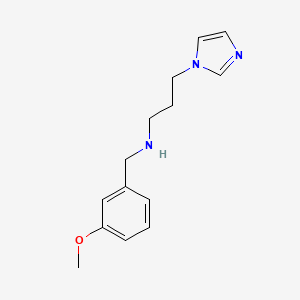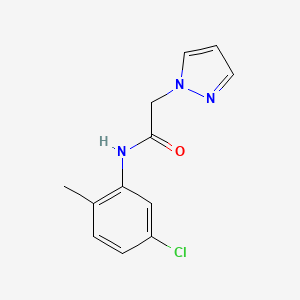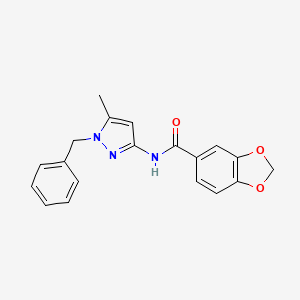
4-bromo-N-(1H-indazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1H-indazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as BI-2536 and has been found to exhibit anti-tumor activity in various cancer cell lines.
Aplicaciones Científicas De Investigación
4-bromo-N-(1H-indazol-5-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and ovarian cancer. This compound has been shown to inhibit the activity of Polo-like kinase 1 (PLK1), which is a key regulator of cell division. PLK1 is overexpressed in many types of cancer, and inhibiting its activity can lead to cell cycle arrest and apoptosis.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1H-indazol-5-yl)benzamide involves the inhibition of PLK1 activity. PLK1 is a serine/threonine kinase that plays a critical role in cell division. It is involved in the regulation of mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of PLK1 activity leads to defects in these processes, which can ultimately result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1H-indazol-5-yl)benzamide are primarily related to its inhibition of PLK1 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. In addition, 4-bromo-N-(1H-indazol-5-yl)benzamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(1H-indazol-5-yl)benzamide in lab experiments is its specificity for PLK1. This compound has been shown to selectively inhibit PLK1 activity without affecting other kinases. This specificity makes it a valuable tool for studying the role of PLK1 in cell division and cancer progression. However, one limitation of using 4-bromo-N-(1H-indazol-5-yl)benzamide is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(1H-indazol-5-yl)benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential therapeutic applications of 4-bromo-N-(1H-indazol-5-yl)benzamide in cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, there is potential for the use of 4-bromo-N-(1H-indazol-5-yl)benzamide in combination with other anti-cancer agents to enhance their effectiveness. Overall, the potential applications of 4-bromo-N-(1H-indazol-5-yl)benzamide in cancer research make it an important area of study for future research.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1H-indazol-5-yl)benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 2-chloroacetyl chloride to yield 4-bromo-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 5-aminooxazole in the presence of sodium hydride to produce 4-bromo-N-(1H-indazol-5-yl)benzamide. The yield of this reaction is typically around 30%.
Propiedades
IUPAC Name |
4-bromo-N-(1H-indazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-3-1-9(2-4-11)14(19)17-12-5-6-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCNDXJSKJQOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1H-indazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)


![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)



![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)